Pigment Red 177

Descripción

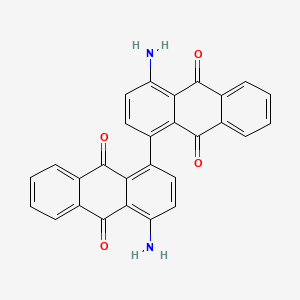

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-4-(4-amino-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16N2O4/c29-19-11-9-13(21-23(19)27(33)17-7-3-1-5-15(17)25(21)31)14-10-12-20(30)24-22(14)26(32)16-6-2-4-8-18(16)28(24)34/h1-12H,29-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMQFBWXSICVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)C4=C5C(=C(C=C4)N)C(=O)C6=CC=CC=C6C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052079 | |

| Record name | Pigment Red 177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4051-63-2 | |

| Record name | Pigment Red 177 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4051-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 177 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone, 4,4'-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Red 177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diamino[1,1'-bianthracene]-9,9',10,10'-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 177 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66S4IFF43R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Anthraquinone Pigments in Modern Chemical Sciences

Anthraquinone (B42736) pigments, a class of colorants to which Pigment Red 177 belongs, are characterized by their core structure of anthraquinone. wikipedia.org This fundamental scaffold is composed of three fused benzene (B151609) rings and is a derivative of anthracene. wikipedia.org While anthraquinone itself is colorless, the introduction of various substituent groups, such as amino or hydroxyl groups, gives rise to a wide spectrum of brilliant and stable colors. wikipedia.org

The importance of anthraquinone-based compounds extends far beyond their use as pigments. They have historical roots in traditional medicine and as natural dyes, with alizarin (B75676) from the madder plant being a notable example. wikipedia.orgnumberanalytics.com In modern industry, anthraquinones play a crucial role in the production of hydrogen peroxide and are used as catalysts in the pulping process for paper manufacturing. wikipedia.orgresearchgate.net Their diverse functionalities underscore their significance in both historical and contemporary chemical sciences.

Evolution of Synthetic Organic Colorant Chemistry and the Role of Pigment Red 177

The journey of synthetic organic colorants began in 1856 with William Henry Perkin's accidental discovery of mauve. fda.govfsw.cc This pivotal moment sparked a revolution in the dye industry, shifting the focus from natural sources to laboratory synthesis. fsw.ccchemistryviews.orgspecialchem.com The initial synthetic dyes were often derived from coal tar, leading to the term "coal-tar colors." fda.govchemistryviews.org

The development of synthetic alizarin (B75676) in the late 1860s marked another significant milestone, providing a synthetic alternative to a widely used natural dye. wikipedia.org This period saw a rapid expansion in the variety and manufacturing scale of synthetic colorants. wikipedia.org Pigment Red 177, an anthraquinone-based pigment, emerged from this legacy of chemical innovation. Its development is a testament to the ongoing quest for pigments with superior properties such as high color strength, durability, and resistance to heat and light. ranbarr.comdinglichemical.com

Historical Academic Trajectories in Pigment Research and Development

Quinacridone (B94251) Nucleus Formation Mechanisms

While this compound is an anthraquinone derivative, the principles of forming fused heterocyclic systems, such as the quinacridone nucleus, offer relevant insights into the cyclization reactions that can be involved in its synthesis. The formation of such large, conjugated systems often relies on condensation and cyclization reactions.

Condensation Reactions with Catalytic Systems in Quinacridone Synthesis

The synthesis of quinacridone pigments typically involves the condensation of aromatic amines with precursors like succinylosuccinic dialkylester. naver.com This reaction, often carried out in a one-pot synthesis, yields a 2,5-dianilino-3,6-dihydroterephthalic dialkylester intermediate. naver.com The use of catalytic systems is crucial in these condensation reactions. For instance, the Ullmann condensation, a classic method for forming C-N bonds, utilizes copper catalysts. rsc.orgciac.jl.cn While traditionally requiring harsh conditions, advancements have led to the use of palladium-based catalysts, which offer greater efficiency and milder reaction conditions for the amination of dihalogenated aromatic compounds with anthranilic acid derivatives. rsc.org The choice of catalyst, be it copper or palladium-based, significantly influences the reaction yield and the purity of the resulting intermediate. rsc.orgnih.gov

| Catalyst System | Precursors | Intermediate Product | Typical Conditions |

| Sodium Methoxide | Dimethyl Succinate | DMSS sodium salt | Self-condensation cyclization google.com |

| Aniline, Acid (acetic, hydrochloric, phosphoric) | Succinylosuccinic ester | 2,5-dianilino-3,6-dihydroterephthalic dialkylester | Boiling ethanol (B145695) naver.com |

| Copper Acetate | 2,5-dibromoterephthalic acid, Arylamine | 2,5-diarylaminoterephthalic acid | - naver.com |

| Palladium Acetate/t-Bu3P | 2,6-dibromonaphthalene, Methyl anthranilate | Diester intermediate | C-N coupling rsc.org |

Intramolecular Cyclization Pathways in Quinacridone Formation

Following the initial condensation, intramolecular cyclization is a key step in forming the fused ring structure of quinacridones. This is often achieved through thermal ring closure at high temperatures (around 250°C) or by using acidic condensation agents like polyphosphoric acid (PPA). naver.comgoogle.com The cyclization of 2,5-diarylaminoterephthalic acid derivatives in the presence of PPA and phosphorus pentoxide is a standard method. rsc.org The conditions of this cyclization step can influence the crystal structure of the resulting pigment, which in turn affects its color and performance properties. naver.comsdc.org.uk For instance, different modifications of a pigment can be obtained by varying the finishing process, such as heat treatment in different solvents. sdc.org.uk

The mechanism of these cyclizations can be understood through the lens of intramolecular addition reactions, where a nucleophilic atom attacks an electrophilic center within the same molecule to form a ring. libretexts.org In the context of quinacridone synthesis, this involves the formation of amide linkages followed by a double cyclization to create the pentacyclic system.

Post-Synthesis Modification Reactions in this compound Production

The direct synthesis of this compound involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, followed by the removal of the sulfo group. colorbloomdyes.com However, to enhance its properties, various post-synthesis modifications can be applied.

Directed Substitution Reactions for Pigment Properties (e.g., Nitration and Reduction)

Although not a standard part of the primary synthesis of this compound, directed substitution reactions are a common strategy to modify the properties of pigments. For quinacridone pigments, sulfonation is a key modification. google.com Introducing sulfonic acid groups can improve the rheological properties and color strength of the pigment. google.com This is often achieved by treating the crude pigment with sulfuric acid. google.com The degree of sulfonation can be controlled by adjusting reaction conditions such as temperature and time. google.com While nitration followed by reduction to introduce amino groups is a fundamental process in dye chemistry, for this compound, the amino groups are integral to the starting materials.

Diazotization and Coupling Strategies in Anthraquinone Pigment Synthesis

Diazotization and coupling reactions are fundamental to the synthesis of many azo pigments and dyes, including some derived from anthraquinone. arpgweb.comresearchgate.netcore.ac.uk This process involves converting a primary aromatic amine to a diazonium salt, which then couples with another aromatic compound. For example, 1-aminoanthraquinone (B167232) can be diazotized using nitrosylsulphuric acid and then coupled with a suitable component like a pyridone derivative to form azo-anthraquinone dyes. arpgweb.com The conditions for diazotization, such as the use of concentrated sulfuric acid, are chosen to ensure efficient reaction of the amine. arpgweb.com Similarly, the coupling reaction conditions, including pH and the form of the coupling component, are optimized to maximize yield and facilitate isolation of the product. arpgweb.comcore.ac.uk While this compound itself is not an azo pigment, these strategies are central to the synthesis of other anthraquinone-based colorants and highlight the versatility of anthraquinone chemistry. asianpubs.orgscispace.com

| Reaction Type | Reagents | Purpose |

| Sulfonation | Sulfuric Acid | Introduction of sulfonic acid groups to modify pigment properties. google.comgoogle.com |

| Diazotization | Nitrosylsulphuric Acid, Sodium Nitrite | Conversion of primary aromatic amines to diazonium salts for coupling. arpgweb.comcore.ac.uk |

| Coupling | Pyridone Derivatives, Phenols | Formation of azo-anthraquinone dyes. arpgweb.comasianpubs.org |

Advanced Synthetic Approaches for this compound

Modern synthetic strategies for this compound and related pigments focus on improving efficiency, purity, and the physical properties of the final product. One approach involves the use of ionic liquids as a reaction medium, which can offer advantages in terms of reaction rates and product isolation. ciac.jl.cn

Another area of advancement is in the control of particle size and morphology. Supercritical anti-solvent (SAS) precipitation is a technique used to produce nanoparticles of this compound. researchgate.net In this method, a solution of the pigment in a solvent like dimethyl sulfoxide (B87167) (DMSO) is rapidly precipitated by introducing supercritical carbon dioxide as an anti-solvent. researchgate.net This allows for the production of pigment particles with a mean size as small as 46 nm, which can lead to enhanced properties such as transparency and color strength. researchgate.net

Furthermore, the development of composite pigments represents an innovative approach. For instance, a core-shell structure of this compound can be prepared via solid-state ball milling, which can improve properties like water dispersibility and light fastness. researchgate.net

| Advanced Approach | Description | Key Benefit |

| Ionic Liquid Synthesis | Utilizes ionic liquids as the reaction solvent. | Potentially improved reaction rates and easier product isolation. ciac.jl.cn |

| Supercritical Anti-Solvent (SAS) Precipitation | Employs a supercritical fluid (e.g., CO2) to precipitate the pigment from a solution. | Production of nanoparticles with controlled size and morphology. researchgate.net |

| Composite Pigment Formation | Creation of core-shell structures, for example, by ball milling with other materials. | Enhanced dispersibility and fastness properties. researchgate.net |

Ionic Liquid-Mediated Desulfonation Processes for this compound Synthesis

The synthesis of certain anthraquinone derivatives involves the strategic removal of sulfonic acid groups, a reaction known as desulfonation. Traditionally, this is achieved through hydrolysis in aqueous acid at elevated temperatures. wikipedia.org The general reaction for the hydrolysis of arylsulfonic acids is:

RC₆H₄SO₃H + H₂O → RC₆H₅ + H₂SO₄ wikipedia.org

The application of ionic liquids (ILs) as dual solvents and catalysts presents a promising alternative to conventional methods. Ionic liquids are salts with low melting points that can offer unique solvating properties and can be designed to be acidic, acting as catalysts themselves.

Mechanistic Studies of Desulfonation Reactions in Ionic Media

While specific studies on the desulfonation for this compound synthesis in ionic liquids are not widely published, the mechanism can be inferred from related processes. The reverse reaction, sulfonation of anthraquinone, has been successfully carried out using ionic liquids like [BMIM][HSO₄], which act as both solvent and catalyst, achieving high yields at relatively low temperatures (100–120°C).

For the desulfonation reaction, sulfonic acid-functionalized Brønsted acidic ionic liquids (BAILs) are particularly relevant. doaj.orgresearchgate.net These ILs, such as 1-(3-propylsulfonic)-3-methylimidazolium chloride, have shown superior catalytic activity compared to traditional acids like sulfuric acid in the hydrolysis of various compounds. doaj.org The enhanced activity is attributed to a combination of factors:

High Acidity : The sulfonic acid group on the IL cation provides the necessary Brønsted acidity to catalyze the hydrolysis. wikipedia.orgnih.gov

Unique Interactions : The superior catalytic activity is also explained by charge-transfer and dipolar interactions between the ionic liquid catalyst and the substrate. doaj.org

Solubility : The ionic liquid can improve the solubility of organic substrates, enhancing the interaction between the catalyst and the reactants. scielo.br

The proposed mechanism involves the protonation of the aromatic ring by the acidic IL, followed by nucleophilic attack by water, leading to the cleavage of the carbon-sulfur bond. The structure of the IL can be tailored to optimize both its catalytic activity and its physical properties for a given reaction system. nih.govscielo.br

Cleaner Production Technology Advancements for Reduced Waste Discharge

The chemical industry is increasingly adopting cleaner production strategies to minimize waste, conserve resources, and reduce environmental impact. researchgate.netrsc.org These strategies focus on an integrated, preventive approach applied to the entire production process. rsc.org In the context of this compound synthesis, significant advancements have been made in the production of its key intermediate, 4,4′-diamino-1,1′-bianthraquinone-3,3′-disulfonic acid (DAS).

A notable development is a cleaner production method for DAS that utilizes a four-phase heterogeneous catalytic system for the Ullmann condensation reaction. discovery.csiro.au This process introduces several environmental and efficiency benefits over traditional methods:

Reduced Solvent and Waste : It replaces sulfuric acid with a potent acid cation exchange resin, which acts as a recyclable solid acid catalyst, significantly reducing the amount of solvent needed. discovery.csiro.auacs.org This approach prevents the generation of high-salt wastewater that typically results from the salting-out process used for product separation. discovery.csiro.au

Energy Conservation : The reaction can be conducted at 60°C, which is 15°C cooler than the classical approach. discovery.csiro.au This lower temperature requirement allows for the potential use of low-grade heat sources, such as solar power. discovery.csiro.auacs.org

Improved Efficiency : The method demonstrates high product yield, reaching 93.21% under optimized conditions. discovery.csiro.au

By focusing on waste minimization at the source through catalyst recycling and eliminating the high-salt effluent stream, this technology represents a significant step towards sustainable pigment production. discovery.csiro.augoogle.com

Heterogeneous Catalysis in Intermediate (DAS) Synthesis for this compound (e.g., Ullmann Condensation)

The synthesis of the intermediate 4,4′-diamino-1,1′-bianthraquinone-3,3′-disulfonic acid (DAS) is a critical step in the production of this compound. This is typically achieved via an Ullmann condensation reaction. Recent research has focused on applying heterogeneous catalysis to make this process more efficient and environmentally friendly. discovery.csiro.auacs.org

A novel approach employs a 'resin–copper–bromamine (B89241) acid sodium salt–solution' four-phase heterogeneous catalytic system. discovery.csiro.au In this system, a strong acidic cationic resin (NKC-9) is used as a recyclable solid acid catalyst, replacing the traditionally used sulfuric acid. discovery.csiro.au The semi-dissolved sodium salt of bromamine acid acts as a "reactant storage," gradually dissolving and participating in the reaction. discovery.csiro.au This method not only improves the reaction's green credentials but also its efficiency. discovery.csiro.auscispace.com

| Parameter | Optimized Condition |

| Catalyst System | Four-phase heterogeneous: Resin–copper–bromamine acid sodium salt–solution |

| Solid Acid Catalyst | Potent acid cation exchange resin (NKC-9) |

| Catalyst Dosage | 20 g/L (Resin), 15 g/L (Copper Powder) |

| Reaction Temperature | 60°C |

| Reaction Time | 90 minutes |

| Achieved Yield | 93.21% |

| Data sourced from a study on cleaner production technology for DAS intermediate synthesis. discovery.csiro.au |

The use of a solid, reusable catalyst simplifies the separation process and mitigates the production of acidic, high-salinity wastewater, marking a significant process improvement. discovery.csiro.au

Micro-reactor Technology for Fine Particle Pigment Production

Micro-reactor technology is a form of process intensification that offers substantial advantages for the synthesis of fine chemicals, including organic pigments. nih.gov By conducting reactions in channels with micrometer-scale dimensions, these systems provide superior control over mixing, mass transfer, and heat transfer compared to conventional batch reactors. acs.orggoogleapis.com

For pigment production, a key advantage of micro-reactors is the ability to control particle size and distribution with high precision. researchgate.netrsc.orgacs.org Studies on the synthesis of other pigments, such as Pigment Red 146 and various azo pigments, have demonstrated that continuous-flow processes in micro-reactors lead to:

Smaller Particle Size : Rapid and highly efficient mixing of reactant streams promotes fast nucleation over particle growth, resulting in significantly smaller particles. acs.org In one instance, mean particle size was reduced from 600 nm in a batch process to 90 nm in a microfluidic device. acs.org

Narrower Particle Size Distribution : The uniform reaction conditions throughout the reactor ensure that particles form and grow under identical circumstances, leading to a more homogeneous product. discovery.csiro.auacs.org

Improved Product Properties : The resulting smaller and more uniform particles can lead to enhanced coloristic properties, such as increased glossiness, transparency, and color intensity. discovery.csiro.auacs.org

Process Safety and Scalability : The small reactor volume enhances safety, especially for exothermic or hazardous reactions, while scalability can be achieved by operating multiple micro-reactors in parallel (numbering-up). nih.gov

A patent for producing nanoscale azo pigments describes a micro-reactor process that allows for continuous production without the clogging issues that might be expected from forming solid particles in narrow channels. google.com This is achieved by using stabilizers to regulate particle growth in the nanometer range. google.com Although not yet widely documented specifically for the anthraquinone-based this compound, the principles and demonstrated successes with azo pigments strongly suggest the high potential of micro-reactor technology for producing fine particle grades of this compound with improved quality and performance. acs.orgresearchgate.net

Vibrational Spectroscopic Techniques for Structural Elucidation

Vibrational spectroscopy is a cornerstone in the analysis of organic pigments like PR 177. By probing the vibrations of molecular bonds, techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy offer a detailed fingerprint of the pigment's chemical structure, allowing for its unambiguous identification and the study of its interactions within a matrix.

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample of PR 177, specific frequencies are absorbed, corresponding to the vibrational energies of its chemical bonds. The resulting spectrum provides a unique molecular signature. For PR 177, an anthraquinone derivative, key absorption bands include those associated with N-H stretching of the amino groups, C=O stretching of the quinone groups, and various C=C stretching modes within the aromatic rings.

The technique is instrumental in quality control and in studying the pigment's behavior. For instance, FTIR analysis can confirm the chemical bonding and successful coating in the formation of core-shell composite pigments, where PR 177 is milled with inorganic carriers like sepiolite (B1149698). researchgate.netresearchgate.net It is also used to monitor the chemical degradation of polymers containing the pigment, for example, by tracking the change in the carbonyl index in polypropylene (B1209903) films upon UV exposure. scielo.br

Table 1: Characteristic FTIR Absorption Bands for this compound Note: Specific peak positions can vary slightly based on sample preparation and the physical state of the pigment.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 - 3200 | N-H stretching (amino groups) |

| ~1670 - 1620 | C=O stretching (quinone carbonyl groups) |

| ~1600 - 1400 | C=C aromatic ring stretching |

| ~1300 - 1200 | C-N stretching |

This table is generated based on typical vibrational frequencies for anthraquinone and amino-aromatic compounds.

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar bonds, such as the C=C bonds that form the backbone of the PR 177 molecule. This makes it an excellent tool for identifying the pigment's fundamental structure.

The Raman spectrum of PR 177 provides a distinct "molecular fingerprint," which is cataloged in spectral databases for art conservation and forensic science. chsopensource.orgchsopensource.org Analysis of artists' materials and cultural heritage objects often employs Raman microspectrometry to identify the use of PR 177 without damaging the artwork. researchgate.net The technique can differentiate PR 177 from other red pigments based on its unique pattern of scattered light frequencies, with characteristic peaks corresponding to C=C and C-C stretching vibrations of the polycyclic aromatic structure. researching.cnnih.gov

Table 2: Characteristic Raman Shifts for Red Pigments (Illustrative) Note: Data specific to PR 177 is often proprietary or part of specialized databases. The following illustrates typical regions for related pigment structures.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~1600 - 1500 | C=C stretching (aromatic backbone) |

| ~1400 - 1300 | C-H bending modes |

| ~1200 - 1100 | C-C stretching modes |

This table illustrates the general regions where characteristic peaks for polycyclic aromatic pigments like PR 177 would be expected.

Fourier Transform Infrared (FTIR) Spectroscopy Applications in Pigment Analysis

Elemental and Compositional Analysis Methodologies

While vibrational spectroscopy reveals the molecular structure, other techniques are needed to determine the elemental makeup and microscopic composition of the pigment, especially when it is part of a larger formulation.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. iaea.org As an organic pigment, PR 177 is composed primarily of light elements (carbon, hydrogen, nitrogen, oxygen) that are not always easily detected by portable XRF systems. chembk.com However, the technique is crucial for several reasons in the analysis of PR 177.

Firstly, it serves as a method for quality control, verifying the absence of heavy metals. This is important for distinguishing PR 177 from inorganic red pigments that may contain toxic elements like lead, cadmium, or chromium. Secondly, XRF can identify the presence of inorganic fillers, extenders (such as barium sulfate (B86663) or clays), or substrate materials that may be mixed with the pigment in commercial preparations or paint layers. chsopensource.orgunifi.it

Scanning Electron Microscopy (SEM) provides high-magnification images of a sample's surface, revealing details about particle size, shape, and texture. conicet.gov.ar When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), it becomes a powerful microanalytical tool that can map the elemental composition across the imaged area. oup.com

For PR 177, SEM-EDS is invaluable for characterizing its physical form and its distribution within a product. researchgate.net For example, SEM analysis has been used to visualize the core-shell structure of composite pigments, confirming that particles of an inorganic carrier like sepiolite are coated by PR 177. researchgate.netresearchgate.net The accompanying EDS map would show the distribution of silicon (from sepiolite) in the core and carbon/nitrogen (from PR 177) in the shell. This level of microstructural and compositional analysis is essential for understanding how pigment processing affects its application properties. oup.comresearchgate.net

X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition

Morphological and Nanostructural Characterization

The performance of a pigment is determined not only by its chemistry but also by its physical form, including particle size, size distribution, and morphology. Research into PR 177 has explored modifying these characteristics to enhance its properties.

Significant work has been conducted on producing nanoparticles of this compound. researchgate.net One effective method is the supercritical anti-solvent (SAS) process, where the pigment is dissolved in a solvent like dimethyl sulfoxide (DMSO) and then rapidly precipitated by introducing supercritical carbon dioxide as an anti-solvent. researchgate.netresearchgate.net This process allows for fine control over particle size. Studies have shown that factors such as the concentration of the pigment solution, pressure, and temperature directly influence the resulting particle size, with mean particle sizes as small as 46 nanometers being achievable. researchgate.net Such nanostructured pigments can offer improved color strength, transparency, and dispersion stability.

Another approach to modifying the pigment's morphology is through mechanical means, such as solid-state ball milling. researchgate.net This method has been used to create core-shell composite pigments by milling PR 177 with inorganic materials. researchgate.netresearchgate.net Characterization using techniques like Transmission Electron Microscopy (TEM) and SEM confirms the resulting morphology, where the inorganic core is encapsulated by the organic pigment. researchgate.net

Table 3: Parameters Influencing PR 177 Nanoparticle Size in the SAS Process

| Parameter | Effect on Particle Size | Finding |

| Capillary Tube Diameter | Direct | Smaller diameters favor smaller particles. researchgate.net |

| Pigment Concentration | Direct | Lower concentrations lead to smaller particles. researchgate.net |

| CO₂ + DMSO Mixture Density | Inverse | Lower densities (above critical value) produce smaller particles. researchgate.net |

Transmission Electron Microscopy (TEM) Investigations of Pigment Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology of this compound at the nanoscale. molbiolcell.org TEM analysis reveals the primary particle size and shape, which are fundamental properties influencing the pigment's optical characteristics, such as color strength and transparency. researchgate.net

Studies have shown that after intensive dispersion using high shear stresses, the primary particles of this compound can be observed. xtgchem.cn However, in its bulk, supplied form, these tiny primary particles tend to form much larger agglomerates and aggregates due to high adhesive forces. xtgchem.cn Research involving the creation of composite pigments has utilized TEM to confirm the formation of core-shell structures, where this compound coats an inorganic core like sepiolite. researchgate.net These investigations demonstrate that the pigment shells can crystallize effectively on the surface of the core particles. researchgate.net

In nanoparticle research, TEM observations have been crucial in analyzing the particle sizes of materials prepared through various methods. For instance, in the synthesis of certain spinel structure powders, TEM has confirmed particle sizes ranging from 20 to 50 nm. researchgate.net While direct TEM imagery of solely this compound morphology is not extensively detailed in the provided results, the application of TEM in analyzing similar pigment systems and composites underscores its importance in understanding the pigment's particulate structure. molbiolcell.orgresearchgate.netresearchgate.net

Particle Size Distribution Analysis and Nanoparticle Characterization

The particle size distribution (PSD) of this compound is a critical parameter that significantly impacts its application performance, affecting properties like color strength, transparency, and dispersibility. researchgate.netemerald.com Various techniques are employed to characterize the PSD and to produce nanoparticles of this pigment with desirable attributes.

Laser diffraction particle size analyzers are commonly used to measure the PSD of this compound. researchgate.netgoogle.com For instance, after air jet milling, a red pigment composition containing this compound showed a particle size distribution with 30% of particles between 0.2 to 0.4 μm, 40% between 0.4 to 0.6 μm, and 30% between 0.6 to 14 μm. google.com Generally, organic pigments like this compound can have an average particle size ranging from 0.001 to 30 μm before milling. google.com Some commercial grades of this compound are reported to have an average particle size of 100-200 nm. made-in-china.com

The pursuit of smaller particle sizes has led to research into nanoparticle formation. A continuous supercritical anti-solvent (SAS) process has been successfully used to prepare nanoparticles of this compound, achieving mean particle sizes as small as 46 nm. researchgate.net This process involves using dimethyl sulfoxide (DMSO) as a solvent and supercritical carbon dioxide as an anti-solvent. researchgate.net The study found that factors such as a smaller capillary tube diameter, lower pigment solution concentration, and lower densities of the carbon dioxide and DMSO mixture favor the production of smaller particles. researchgate.net The characteristics of these precipitated nanoparticles are often analyzed using techniques like Dynamic Light Scattering (DLS), which confirms their nanometric size and narrow size distribution. researchgate.net

Table 1: Particle Size Data for this compound

| Analysis Method | Description | Particle Size Range/Value | Source |

|---|---|---|---|

| Laser Diffraction | Post-milling analysis of a pigment composition. | 30% (0.2-0.4 µm), 40% (0.4-0.6 µm), 30% (0.6-14 µm) | google.com |

| General Specification | Average particle size of commercial grades. | 100-200 nm | made-in-china.com |

| Supercritical Anti-Solvent (SAS) | Mean particle size of processed primary powders. | As small as 46 nm | researchgate.net |

Thermal and Mechanical Property Characterization Techniques

The thermal and mechanical stability of this compound are critical for its use in applications involving high processing temperatures, such as in plastics and certain coatings. dinglichemical.comhermetachem.com Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for evaluating these properties.

Differential Scanning Calorimetry (DSC) for Thermochemical Transformations

Differential Scanning Calorimetry (DSC) is a technique used to study the thermochemical transformations of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. dss.go.th For this compound, DSC can identify phase transitions like melting points and can be used to analyze its thermal behavior.

In a study on composite pigments, the melting enthalpy obtained from DSC analysis suggested that mechanical energy from ball milling could be converted into chemical bonding energy. researchgate.net Research on nanoparticles of this compound produced by a supercritical anti-solvent (SAS) process showed that the resulting particles exhibited sub-glass transition behavior in the thermal histograms from DSC. researchgate.net This indicates a lower crystallinity of the SAS-processed samples. researchgate.net DSC is also used in a comparative manner to assess the heat stability of different pigments. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of this compound by measuring its weight change as a function of temperature in a controlled atmosphere. dss.go.th This analysis helps determine the decomposition temperature and provides insights into the material's behavior at elevated temperatures.

This compound is known for its high heat stability, with some sources stating it can resist temperatures up to 300°C. chembk.comorigochem.com TGA is the standard method to verify such claims, typically by measuring weight loss under a controlled heating rate (e.g., 10°C/min in a nitrogen atmosphere). In studies involving surface modification of pigments to improve their properties, TGA is used to demonstrate enhanced thermal stability. For instance, TGA results have shown that a film coating on pigment particles can remarkably improve their thermal stability. researchgate.net

Table 2: Thermal Properties of this compound

| Property | Value | Analytical Technique | Source |

|---|---|---|---|

| Heat Resistance | Up to 300°C | General Testing | chembk.comorigochem.com |

| Heat Stability (HDPE) | Stable at 300°C (1/3SD) | Application Testing | chembk.com |

| Heat Stability (10 min) | 200°C | Application Testing | made-in-china.com |

| Melting Point | 356-358°C | Physical Property Data | chembk.com |

| Thermal Behavior | Sub-glass transition behavior (SAS processed) | DSC | researchgate.net |

| Thermal Stability | Improved by film coating | TGA | researchgate.net |

Chromatographic Separation Methods for Purity and Component Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities or related components. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) in Pigment Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. dss.go.th For high-performance organic pigments like this compound, HPLC is crucial for quality control and ensuring the absence of undesirable by-products.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method uses a mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications that are compatible with mass spectrometry (MS), the phosphoric acid can be replaced with formic acid. sielc.com This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com The use of HPLC with detectors like a diode array detector (DAD) or mass spectrometry (e.g., ESI-Q-ToF) provides invaluable information on the molecular profile of organic pigments, helping to identify by-products from the synthesis process. researchgate.net Several companies that supply chemical products mention the use of their own HPLC testing centers to ensure the quality of their materials, including pigments. dyestuffscn.comlookchem.com

Capillary Electrophoresis (CE) for Complex Pigment Systems

Capillary Electrophoresis (CE) is a highly efficient analytical technique used for the separation of components within a complex mixture. Its application to pigment analysis, particularly for systems containing anthraquinone dyes like this compound, is valuable for identification and quality control. nih.govresearchgate.net The technique separates charged molecules based on their electrophoretic mobility in an electric field, offering high separation efficiency, short analysis times, and reduced solvent consumption compared to other methods. researchgate.netunirioja.es

In the analysis of complex pigment systems, such as those found in historical artifacts or forensic evidence, CE is often coupled with advanced detection methods. nih.govnih.gov Techniques like Capillary Electrophoresis-UV/Visible Diode-Array Detection (CE-DAD) and Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ESI-MS) are particularly powerful. nih.govresearchgate.net CE-ESI-MS, for instance, has proven to be more sensitive and selective than DAD for identifying anthraquinone colorants in natural dyes, with detection limits in the range of 0.1-0.5 µg/ml. nih.govresearchgate.net This allows for the unequivocal identification of individual components in a mixture, such as separating different anthraquinone derivatives. nih.gov

Research has demonstrated the successful application of CE for the analysis of various dye classes, including anthraquinones, from different matrices. nih.gov For example, CE has been used to separate pigmented polymers in aged red wines from monomeric anthocyanins, demonstrating its capability to handle complex macromolecular structures. unirioja.es The method's versatility allows for the analysis of dyes in various media, including alkaline solutions and organic solvents, making it adaptable for the specific chemical properties of pigments like this compound. researchgate.netwhiterose.ac.uk

Optical and Photophysical Property Investigations

The optical and photophysical properties of this compound are fundamental to its performance and identification. These characteristics are investigated using non-invasive spectroscopic techniques that provide insight into the pigment's interaction with light.

Reflectance Spectroscopy in Pigment Research and Quality Evaluation

Reflectance spectroscopy is a critical non-invasive technique for pigment identification and quality assessment. bohrium.com The method involves measuring the light reflected from a pigment's surface across a range of wavelengths, typically in the visible and near-infrared regions (e.g., 360–740 nm). mdpi.com The resulting reflectance spectrum provides a characteristic fingerprint for the pigment. chsopensource.org

For red pigments, the spectrum is typically characterized by low reflectance in the blue and green regions of the spectrum and a sharp increase in reflectance at higher wavelengths. mdpi.comresearchgate.net The specific shape and inflection point of this curve are unique to the pigment's chemical structure and physical state. researchgate.net The reflectance spectrum of a pigment can be influenced by its particle size, crystalline structure, and the medium in which it is suspended. mdpi.com

In quality evaluation, reflectance spectroscopy can detect variations in color, tinting strength, and purity. dss.go.th By comparing the spectrum of a production sample to a standard, manufacturers can ensure batch-to-batch consistency. In the context of art conservation, this technique allows for the identification of pigments on historical objects without the need for destructive sampling. academicjournals.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Group | Anthraquinone | origochem.com |

| Molecular Formula | C28H16N2O4 | origochem.comchembk.com |

| Molecular Weight | 444.44 g/mol | chembk.com |

| Melting Point | 356-358°C | chembk.com |

| Density | 1.43 - 1.488 g/cm³ | origochem.comchembk.com |

| Heat Resistance | Up to 300°C | origochem.comchembk.com |

| Light Fastness | Excellent (8 on Blue Wool Scale) | origochem.com |

Multispectral Imaging for Pigment Assessment and Identification in Artworks

Multispectral imaging (MSI) is a non-invasive technique that captures image data at specific wavelength bands across the electromagnetic spectrum, often from ultraviolet (UV) through visible and into the near-infrared (NIR) range (e.g., 360 to 1700 nm). bohrium.comresearchgate.net This method is increasingly used for the analysis of artworks to identify pigments, map their distribution, and detect features not visible to the naked eye, such as underdrawings or later retouches. ntu.ac.ukcore.ac.ukntu.ac.uk

The process involves illuminating a painting and capturing a series of images, each with a filter that allows only a narrow band of wavelengths to pass to the detector. ntu.ac.uk By stacking these images, a "data cube" is created, which contains spatial and spectral information. From this data, a reflectance spectrum can be generated for each pixel in the image. ntu.ac.uk

Pigment identification is achieved by comparing these derived spectra to a reference library of known pigments. ntu.ac.uk While MSI may not offer the same level of analytical detail as point-based spectroscopy, its primary advantage is the ability to rapidly and cost-effectively examine large areas. bohrium.comresearchgate.net Flowchart-based methods have been developed to systematically identify historical pigments using MSI, which can discriminate between pigments that may appear as the same color to the human eye but have different spectral signatures. researchgate.net This makes MSI an invaluable tool for the initial assessment and documentation of artworks containing pigments like this compound.

Crystallographic Studies and Polymorphism of Pigment Red 177

X-ray Diffraction (XRD) for Crystal Structure Determination and Phase Identification

X-ray diffraction (XRD) is a primary analytical technique for the characterization of crystalline materials, including organic pigments. researchgate.net It provides definitive information on the crystal structure and is used to identify the compound, distinguish between different polymorphic forms, and assess the degree of crystallinity. atamanchemicals.com The XRD pattern, which plots diffracted X-ray intensity against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. atamanchemicals.com

For C.I. Pigment Red 177, XRD is a fundamental tool in quality control during manufacturing to ensure the correct crystal phase is produced. The technique is applied to confirm the identity of the synthesized pigment and to check for the presence of any unwanted crystalline impurities or amorphous content. In forensic science, X-ray powder diffraction has been used as a method for the analysis and identification of pigments in paint samples, with diffraction data for seventy-one common pigments, including this compound, having been collected for this purpose. researchgate.netnih.gov

While detailed single-crystal structure data for this compound is not widely available in public literature, powder XRD remains the standard for its phase identification.

Table 1: General Physicochemical Properties of C.I. This compound

| Property | Value/Description | Source(s) |

| Chemical Name | 4,4′-Diamino-[1,1′-bianthracene]-9,9′,10,10′-tetrone | chembk.com |

| C.I. Number | 65300 | chembk.comorigochem.com |

| CAS Number | 4051-63-2 | chembk.comorigochem.com |

| Molecular Formula | C₂₈H₁₆N₂O₄ | chembk.comorigochem.com |

| Molecular Weight | 444.44 g/mol | chembk.com |

| Density | ~1.43 - 1.49 g/cm³ | chembk.comorigochem.com |

| Melting Point | 356-358 °C | chembk.com |

| Chemical Class | Anthraquinone (B42736) | origochem.com |

This table presents general data and may vary slightly between different commercial grades.

Research on the Influence of Crystal Forms on Pigment Performance (e.g., Transparent and Opaque Grades)

This compound is commercially available in several grades, which are primarily distinguished by their optical properties, such as transparency and opacity. chembk.com These differences are critical for their end-use applications. Highly transparent, fine-particle grades are essential for automotive metallic finishes and security printing inks, while more opaque grades may be used in other coating and plastic applications. chembk.comorigochem.com

In organic pigments, variations in optical properties are directly linked to the pigment's physical characteristics in the solid state. The key influencing factors are:

Polymorphism: The existence of different crystal structures (polymorphs) for the same chemical compound. Different polymorphs can exhibit distinct colors, transparency levels, and stability. researchgate.netresearchgate.net For many industrial pigments, specific polymorphs are targeted to achieve desired coloristic properties. scirp.org

Particle Size and Distribution: For a given crystal form, the particle size is a dominant factor in determining transparency. Smaller, nano-sized particles tend to scatter less light, resulting in higher transparency, which is crucial for effect coatings. researchgate.net

Particle Morphology: The shape of the pigment crystals (e.g., needles, platelets, or cubes) can also influence the final application properties.

Commercially, a highly transparent, blue-shade red grade of this compound is widely used. origochem.com This grade's performance is attributed to a fine particle size, which makes it suitable for applications requiring high brilliance and clarity, such as in combination with molybdate (B1676688) red pigments for automotive finishes or for the coloration of various resin films. chembk.comorigochem.com While the existence of distinct polymorphs for the transparent and opaque grades of PR 177 is a strong possibility based on established principles of pigment chemistry, the differentiation in commercial products is often described in terms of particle size and specific surface area.

Table 2: Characteristics of Different this compound Grades

| Grade Type | Key Characteristics | Typical Applications | Source(s) |

| High Transparency | Fine particle size, high brilliance, clean blueish shade, excellent light and weather fastness. | Automotive OEM and refinish coatings, transparent films, security inks (e.g., for banknotes), LCD color filters. | chembk.comorigochem.com |

| Opaque / General Purpose | Excellent heat stability (up to 300°C in HDPE), good anti-flocculation, good fluidity. | General industrial paints, plastics (PVC, Polyolefins), pulp coloring. | chembk.com |

Strategies for Recrystallization and Polymorphic Control in Pigment Manufacturing

Controlling the crystalline form, particle size, and morphology of this compound is a critical step in the manufacturing process, occurring after the initial chemical synthesis. This "finishing" step determines the final performance grade of the pigment. Several strategies are employed to achieve the desired properties.

Recrystallization and Precipitation Methods: Recrystallization is a fundamental process for purifying crystalline solids and controlling their crystal habit. acs.org In pigment manufacturing, this can involve dissolving the crude pigment in a suitable solvent (often strong acids for anthraquinones) and then re-precipitating it under controlled conditions (e.g., temperature, pH, addition rate). googleapis.com

Supercritical Anti-Solvent (SAS) Process: A modern technique has been developed to produce nanoparticles of this compound. In this method, the pigment is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), and this solution is then sprayed into supercritical carbon dioxide, which acts as an anti-solvent. This causes rapid precipitation of the pigment, yielding nanoparticles with a mean particle size as small as 46 nm. researchgate.net Controlling factors such as pressure, temperature, and solution concentration allow for precise tuning of the particle size, which is essential for producing highly transparent grades. researchgate.net

Solvent-Mediated Polymorphic Transformation: The choice of solvent during recrystallization or post-synthesis treatment can be used to direct the formation of a specific polymorph. acs.org Although not specifically detailed for PR 177 in the literature, this is a common strategy for many polymorphic systems.

Use of Additives and Surface Treatment: The properties of a pigment can be significantly modified by the addition of specific agents during or after its precipitation.

Pigment Derivatives: A patented method for improving the rheological properties and transparency of this compound involves mixing it with a small amount of its own sulfonated derivative. google.com This additive likely acts as a crystal growth modifier or a dispersant, preventing the formation of large agglomerates and ensuring the pigment particles remain finely dispersed in the application medium, which is key to achieving high transparency. googleapis.comgoogle.com The process can involve co-precipitating the pigment and the derivative from a solution. googleapis.com

These manufacturing strategies highlight that achieving the desired performance from this compound is a sophisticated process that goes beyond simple chemical synthesis, relying heavily on the principles of crystal engineering and physical chemistry to control its solid-state properties.

Theoretical Chemistry and Computational Modeling of Pigment Red 177

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Correlations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Pigment Red 177 at a molecular level. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for elucidating the relationship between the pigment's molecular structure and its observed color. aip.orgresearchgate.net

These calculations reveal that the vibrant red color of this compound arises from its extended π-conjugated system within the anthraquinone (B42736) core. zeyachem.netresearchgate.net The specific arrangement of double and single bonds, along with the presence of amino groups, dictates the energy levels of the molecule's frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals corresponds to the absorption of light in the green region of the visible spectrum, resulting in the complementary red color being observed. researchgate.net

Key Research Findings from Quantum Chemical Calculations:

Electronic Transitions: TD-DFT calculations can predict the electronic absorption spectrum, showing the specific wavelengths of light the pigment absorbs. For this compound, the primary absorption peak is in the visible region, which is directly responsible for its color.

Structural-Electronic Property Relationships: Quantum chemical studies can explore how modifications to the molecular structure, such as the introduction of different substituent groups, would affect the electronic structure and thus the color. researchgate.net This provides a theoretical framework for designing new pigments with tailored colors.

Environmental Effects: By incorporating solvent models into the calculations, it's possible to predict how the surrounding medium influences the pigment's electronic structure and spectroscopic properties. acs.org

Below is a table summarizing typical data obtained from quantum chemical calculations for organic pigments, illustrating the type of information derived for compounds like this compound.

| Computational Method | Calculated Property | Typical Value/Finding for a Red Anthraquinone Pigment | Significance |

| DFT (e.g., B3LYP) | HOMO-LUMO Gap | 2.0 - 2.5 eV | Determines the primary color; a smaller gap often leads to a redder hue. |

| TD-DFT | Maximum Absorption Wavelength (λmax) | 500 - 550 nm | Correlates directly with the observed color and can be compared with experimental UV-Vis spectra. |

| Mulliken Population Analysis | Atomic Charges | Distribution of partial charges across the molecule | Provides insight into intermolecular interactions and reactivity. |

Molecular Dynamics Simulations of Pigment Aggregation and Dispersion Behavior

While quantum mechanics describes the properties of a single molecule, the performance of a pigment in a real-world application is heavily dependent on the interactions between many pigment particles. Molecular Dynamics (MD) simulations are employed to study the aggregation and dispersion of this compound particles in various media. rsc.org These simulations model the movement of atoms and molecules over time, providing a dynamic picture of how pigment particles interact with each other and with solvent or polymer matrix molecules. biorxiv.org

Insights from Molecular Dynamics Simulations:

Aggregation Mechanisms: MD simulations can visualize how individual pigment molecules or small crystalline particles come together to form larger aggregates. biorxiv.org This is crucial for understanding issues like flocculation in liquid coatings.

Dispersion in Different Media: By simulating this compound in various solvents or polymer melts, researchers can predict its dispersibility. emerald.com This information is vital for formulators in the coatings and plastics industries.

Role of Dispersants: The effect of dispersant molecules on preventing aggregation can be modeled. Simulations can show how dispersants adsorb onto the pigment surface and create steric or electrostatic barriers that keep the particles separated.

The following table outlines the kind of data and insights that can be gained from MD simulations of pigment dispersions.

| Simulation Type | Parameter Studied | Key Finding for Pigment Systems | Implication for this compound |

| All-Atom MD | Radial Distribution Function (RDF) | Shows the probability of finding a particle at a certain distance from another. Peaks in the RDF indicate aggregation. | Predicts the tendency of this compound to form aggregates in a specific medium. |

| Coarse-Grained MD | Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. A lower MSD suggests restricted movement due to aggregation. | Helps in understanding the mobility and dispersion stability of pigment particles in a polymer matrix. |

| MD with Dispersants | Binding Energy of Dispersant to Pigment Surface | A high binding energy indicates strong adsorption of the dispersant, leading to better stabilization. | Guides the selection of effective dispersants for this compound formulations. |

Predictive Modeling of Photophysical and Optical Properties

Predictive modeling combines quantum chemical calculations and other computational techniques to forecast the photophysical and optical properties of this compound. This goes beyond just color and includes properties like lightfastness, weather resistance, and transparency. zeyachem.net

Machine learning models, trained on large datasets of known pigments, are also emerging as a powerful tool for predicting the properties of new or modified pigments. nih.gov These models can identify complex relationships between molecular structure and performance characteristics that may not be immediately obvious from first-principles calculations alone.

Applications of Predictive Modeling:

Lightfastness Prediction: By modeling the potential photochemical degradation pathways, it is possible to predict how stable the pigment will be upon exposure to UV light. This is critical for applications like automotive coatings that require high durability. dntb.gov.ua

Optical Property Simulation: Models can simulate how light interacts with a collection of pigment particles, predicting properties like scattering, absorption, and transparency. nih.gov This is important for achieving specific visual effects in coatings and plastics.

High-Throughput Screening: Computational models can be used to rapidly screen a large number of virtual candidate molecules, identifying those with the most promising properties before they are synthesized in the lab. This can significantly accelerate the development of new and improved pigments.

The table below provides examples of how predictive modeling can be applied to understand and improve the properties of this compound.

| Modeling Approach | Property Predicted | Input Data | Significance for this compound |

| Quantum Chemistry/MD | Photodegradation Rate | Molecular structure, UV spectrum, environmental conditions (oxygen, water) | Assesses the long-term color stability and weather resistance of the pigment. |

| Mie Scattering Theory | Opacity/Transparency | Particle size distribution, refractive indices of pigment and medium | Optimizes the visual appearance of coatings and plastics containing this compound. |

| Machine Learning | Color and Performance Properties | Molecular descriptors, experimental data from other pigments | Accelerates the discovery of new red pigments with superior performance. nih.gov |

Computational Approaches for Elucidating Reaction Mechanisms in Pigment Synthesis

Computational chemistry can also be used to investigate the chemical reactions involved in the synthesis of this compound. By modeling the reaction pathways, it is possible to understand the detailed mechanism of how the pigment is formed, identify potential side-reactions, and optimize the synthesis conditions for higher yield and purity.

For instance, the synthesis of this compound involves the coupling of two anthraquinone-derived molecules. dntb.gov.ua Quantum chemical calculations can be used to model the transition states of the key reaction steps, providing insights into the reaction kinetics and the factors that control the outcome of the synthesis.

Benefits of Computational Synthesis Studies:

Mechanism Elucidation: Detailed understanding of the step-by-step process of bond formation and breaking during the synthesis.

Optimization of Reaction Conditions: By understanding the energetics of the reaction, it is possible to predict the optimal temperature, pressure, and catalyst to maximize the yield of the desired product.

Impurity Profiling: Computational models can help to identify potential impurities and byproducts that may be formed during the synthesis, aiding in the development of purification methods.

The following table illustrates the use of computational methods in studying pigment synthesis.

| Computational Technique | Aspect of Synthesis Studied | Information Gained | Relevance to this compound Synthesis |

| Transition State Theory Calculations | Reaction Barriers | Activation energies for different reaction steps | Identifies the rate-determining step and helps in optimizing reaction kinetics. |

| Reaction Path Following | Intermediates and Products | The complete sequence of chemical transformations | Provides a detailed map of the synthesis process. |

| Solvation Models | Solvent Effects on Reaction | How the choice of solvent influences reaction rates and selectivity | Aids in selecting the most appropriate solvent for the synthesis. |

Environmental Fate and Sustainable Chemistry Aspects of Pigment Red 177

Biodegradation Pathways and Mechanisms of Anthraquinone (B42736) Pigments

Anthraquinone dyes, the class of compounds to which Pigment Red 177 belongs, are known for their complex and stable structures, which can make them resistant to degradation. nih.gov However, various microorganisms, including fungi and bacteria, have been shown to biodegrade these types of dyes. nih.govfrontiersin.org

The initial step in the biodegradation of anthraquinone dyes often involves the enzymatic breakdown of the molecule. nih.govfrontiersin.org White-rot fungi, for instance, secrete powerful extracellular enzymes like manganese peroxidase and laccase. frontiersin.orgtandfonline.com These enzymes can attack the conjugated bond system of the dye, which is responsible for its color, leading to decolorization. frontiersin.orgtandfonline.com This process typically involves the cleavage of side chains from the central anthraquinone core. frontiersin.org

Following the initial enzymatic attack, the complex anthraquinone structure is broken down into smaller, less complex aromatic compounds. frontiersin.orgresearchgate.net Further degradation by microorganisms can lead to the opening of the aromatic rings, eventually breaking them down into smaller molecules like carbon dioxide and water. frontiersin.orgresearchgate.net

Research on specific anthraquinone dyes like Reactive Blue 4 has shown that biodegradation can proceed through the initial hydrolysis of carbon-nitrogen bonds, separating the side chains from the anthraquinone ring. frontiersin.org The resulting intermediates are then further degraded. frontiersin.org For example, the anthraquinone portion can be broken down into smaller aromatic compounds. frontiersin.org

While the general mechanisms of anthraquinone dye biodegradation are understood, the specific pathways for this compound are not extensively detailed in the available literature. However, based on the degradation of similar compounds, it is hypothesized that its biodegradation would follow a similar pattern of enzymatic cleavage and subsequent breakdown of the aromatic structure.

Ecotoxicity Assessments and Environmental Impact Studies of this compound

Ecotoxicity data for this compound indicates potential for long-lasting harmful effects to aquatic life. chemicalbook.com This has led to its classification as hazardous to the aquatic environment (Chronic, Category 4), with the hazard statement H413. chemicalbook.com The precautionary statement P273 advises avoiding its release into the environment. chemicalbook.com

Studies have been conducted to determine the toxicity of this compound to various aquatic organisms. chemicalbook.com

Table 1: Ecotoxicity of this compound

| Test Organism | Endpoint | Concentration | Exposure Time |

|---|---|---|---|

| Leuciscus idus (Fish) | LC50 | > 10,000 mg/L | 96 h |

| Daphnia magna (Aquatic Invertebrate) | LC50 | > 1 mg/L | 48 h |

| Desmodesmus subspicatus (Algae) | EC50 | > 1 mg/L | 72 h |

| Pseudomonas putida (Bacteria) | EC10 | 250 mg/L | 30 min |

Source: chemicalbook.com

The data shows that while the acute toxicity to fish is low, the toxicity to daphnia and algae occurs at lower concentrations. chemicalbook.com The long-term environmental impact is a key consideration due to the pigment's persistence. solubilityofthings.com

Development of Eco-friendly Synthesis and Processing Methodologies for this compound

Traditional synthesis methods for this compound and its intermediates have raised environmental concerns due to the use of harsh chemicals and the generation of significant waste. patsnap.comgoogle.com Specifically, the desulfonation step in the production of this compound often involves the use of 70-80% sulfuric acid, leading to the discharge of large amounts of acidic wastewater. patsnap.comgoogle.com

To address these issues, research has focused on developing greener synthesis routes. One promising approach involves the use of ionic liquids as a reaction medium for the desulfonation process. patsnap.comgoogle.com This method has been shown to be a simpler process that dramatically reduces the amount of waste acid produced and achieves high yields of over 95%. patsnap.comgoogle.com

Another area of innovation is in the synthesis of key intermediates. For example, a cleaner production method for 4,4′-diamino-1,1′-bianthraquinone-3,3′-disulfonic acid (DAS), an intermediate for this compound, has been developed. researchgate.net This method utilizes a four-phase heterogeneous catalytic system, replacing sulfuric acid with a reusable acid cation exchange resin and significantly reducing the amount of solvent needed. researchgate.net This process can be carried out at a lower temperature (60°C) compared to traditional methods, potentially allowing for the use of low-grade heat sources. researchgate.net

Furthermore, eco-friendly processing methods are being explored. Solid-state ball milling has been used to prepare composite pigments of this compound with sepiolite (B1149698), a type of clay mineral. researchgate.net This method avoids the use of chemical reagents and can enhance properties like water dispersibility and lightfastness. researchgate.net The development of such hybrid pigments, which encapsulate organic pigments with inorganic materials, is seen as an environmentally friendly alternative to some traditional pigments. researchgate.net

Lifecycle Assessment Research for this compound Production and Application

Lifecycle assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal. mdpi.compre-sustainability.com While comprehensive LCA studies specifically for this compound are not widely published, the principles of LCA are being applied to the colorants industry to understand and mitigate environmental footprints. pre-sustainability.com

LCA studies on other pigments, such as ceramic pigments and astaxanthin, highlight the significant environmental impacts that can arise from energy consumption during production and from the raw materials themselves. mdpi.comrtu.lv For example, in the production of green Cr2O3 ceramic pigments, the upstream production and transportation of raw materials were found to be the largest contributors to the global warming potential. mdpi.com

Applying these insights to this compound, a full cradle-to-gate LCA would analyze the environmental burdens associated with the extraction and processing of raw materials, the energy and chemical inputs for the synthesis of the pigment and its intermediates, and the transportation at each stage. The move towards greener synthesis methods, such as those using ionic liquids or reusable catalysts, would be expected to significantly improve the lifecycle environmental performance of this compound by reducing waste and energy consumption. patsnap.comresearchgate.net

Advanced Material Science and Application Oriented Research of Pigment Red 177

Enhancement of Performance Properties through Pigment Modification

The performance of Pigment Red 177, a high-performance anthraquinone (B42736) pigment, can be significantly enhanced through various modification techniques aimed at improving its physical and chemical properties for advanced applications. These modifications focus on creating smaller, more uniform particles and altering the pigment's surface to improve its interaction with different media.

Nanoparticle Formation via Supercritical Anti-Solvent Processes for Enhanced Color Strength and Durability

The use of supercritical anti-solvent (SAS) processes has been instrumental in producing nanoparticles of this compound, leading to improved color strength, transparency, and dispersion stability. researchgate.net In the SAS process, supercritical carbon dioxide acts as an anti-solvent for a solution of the pigment in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netajol.info This causes rapid precipitation of the pigment into fine particles.

Research has shown that several factors influence the final particle size, including the inner diameter of the capillary tube used for injection, the concentration of the pigment solution, the solution's flow rate, and the temperature and pressure within the precipitator. researchgate.net By carefully controlling these parameters, it is possible to produce this compound nanoparticles with a mean size as small as 46 nm. researchgate.net Specifically, smaller capillary diameters, lower pigment concentrations, and lower densities of the carbon dioxide and DMSO mixture (while still above the critical point) favor the formation of smaller particles. researchgate.net The generation of these nanoparticles not only enhances the coloristic properties but also improves the dissolution rate in certain applications. researchgate.net

Studies on similar pigments, like Disperse Red 60, have also demonstrated the effectiveness of SAS in producing nanoparticles with mean diameters between 50 and 100 nm. researchgate.net This ability to control particle size at the nanoscale is crucial for applications demanding high performance, such as in advanced coatings and inks, where particle size directly impacts gloss, transparency, and durability. researchgate.netpcimag.com

Surface Modification and Composite Pigment Design (e.g., Core-Shell Structures with Sepiolite)

Surface modification is another key strategy to improve the performance of this compound. Creating core-shell composite pigments, where an inorganic core is coated with the organic pigment, has shown significant promise. researchgate.netkingchroma.com Sepiolite (B1149698), a fibrous clay mineral, has been effectively used as an inorganic core for this compound. researchgate.net

In one method, a core-shell structure is created using a solid-state ball milling process. researchgate.net Acidified sepiolite serves as the core, and through mechanical energy, a chemical bond can be formed between the sepiolite and the this compound. researchgate.net This results in a composite pigment where the sepiolite is coated by the organic pigment. researchgate.net Research indicates that with a sepiolite content of 20% by weight, the optical properties of the composite can match those of the commercial pigment, with a coloring force of 113.38%. researchgate.net

Improving Water Dispersibility and Lightfastness of Modified Pigments

A significant outcome of modifying this compound, particularly through the formation of core-shell structures with materials like sepiolite, is the enhancement of its water dispersibility and lightfastness. researchgate.net

The composite pigment of this compound with a sepiolite core, prepared via ball milling, has demonstrated greater water dispersibility compared to the commercial, unmodified pigment. researchgate.net This is a critical improvement for its use in water-based coatings and inks, which are becoming more prevalent due to environmental regulations. researchgate.netresearchgate.net The improved dispersibility is attributed to the modified surface characteristics of the composite pigment. researchgate.net

Furthermore, the lightfastness of the pigment is also improved through this modification. researchgate.net The core-shell structure helps to protect the organic pigment molecules from degradation caused by UV radiation, leading to better color stability over time. researchgate.netmdpi.com Studies on other core-modified pigments, such as Pigment Red 57:1 with sepiolite and SiO2·nH2O, have shown a lower total color difference after UV light irradiation compared to the unmodified pigment, confirming the enhanced light stability. researchgate.netemerald.com

| Modification Technique | Key Findings | Improved Properties |

| Supercritical Anti-Solvent (SAS) | Production of nanoparticles with a mean size as small as 46 nm. researchgate.net | Enhanced color strength, transparency, and dispersion stability. researchgate.net |

| Core-Shell with Sepiolite (Ball Milling) | Achieved optical properties comparable to commercial P.R. 177 with 20% sepiolite content. researchgate.net | Greater water dispersibility and better lightfastness. researchgate.net |

| Surface Treatment with Surfactants | Rosin coating improves performance. kingchroma.comkingchroma.com | Enhanced color, brightness, and fastness. kingchroma.comkingchroma.com |

Investigation of Pigment-Matrix Interactions in Advanced Materials

The performance of this compound in final applications is heavily dependent on its interaction with the surrounding matrix, be it a polymer, coating, or ink. spe-stx.org Understanding and optimizing these interactions are crucial for achieving desired properties like color consistency, durability, and mechanical strength.

Polymer Matrix Compatibility Studies for this compound Applications

This compound is widely used for coloring various polymers, including polyolefins (like PE and PP), PVC, and PET, due to its high thermal stability. dinglichemical.comadditivesforpolymer.com However, achieving good compatibility and dispersion within the polymer matrix is essential to avoid issues like agglomeration, which can negatively impact the color quality and mechanical properties of the final plastic product. mdpi.com